molecular formula C10H11FO3 B13260406 2-Fluoro-2-(4-methoxyphenyl)propanoic acid

2-Fluoro-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B13260406
M. Wt: 198.19 g/mol
InChI Key: GKJVMFUWLROCTK-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a fluorinating agent to introduce the fluorine atom. This is followed by a series of reactions to form the propanoic acid derivative. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like titanium tetrachloride (TiCl4) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-2-(4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom and methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: This compound is similar in structure but lacks the fluorine atom and methoxy group.

    2-Fluoro-4-methoxybenzaldehyde: This compound shares the fluorine and methoxy substituents but differs in the functional group attached to the phenyl ring.

Uniqueness

2-Fluoro-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents enhance the compound’s stability and binding properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,13)

InChI Key

GKJVMFUWLROCTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)F

Origin of Product

United States

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